
ROR|At agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) agonist 1 is a small molecule that targets the nuclear receptor RORγt. This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt agonists have gained significant attention due to their potential therapeutic applications in autoimmune diseases and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RORγt agonist 1 typically involves the design and discovery of novel ligands with specific scaffolds. For instance, one approach involves the synthesis of N-sulfonamide tetrahydroquinoline scaffolds. The synthetic route includes a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by further modifications to achieve the desired agonist .
Industrial Production Methods
Industrial production methods for RORγt agonist 1 are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
RORγt agonist 1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
RORγt agonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of RORγt agonist 1 involves binding to the RORγt receptor, inducing a conformational change that stabilizes the receptor’s active form. This stabilization promotes the recruitment of coactivators and enhances the transcription of target genes, such as IL-17. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps form hydrogen bonds and a large hydrophobic network that stabilizes the receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inverse Agonists: Compounds like VTP-43742 and GSK2981278A act as inverse agonists of RORγt, inhibiting its activity and reducing IL-17 production.
Other Agonists: Compounds with similar scaffolds, such as other N-sulfonamide tetrahydroquinoline derivatives, also act as RORγt agonists.
Uniqueness
RORγt agonist 1 is unique due to its specific scaffold design and high selectivity for RORγt. Its ability to enhance the efficacy of anti-PD-1 therapy and promote the migration of immune cells distinguishes it from other RORγt ligands .
Eigenschaften
Molekularformel |
C24H17F6NO5S |
|---|---|
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
2-[6-[3-(difluoromethoxy)-5-fluorophenyl]-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33) |
InChI-Schlüssel |
UAFXMLYFRFORFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



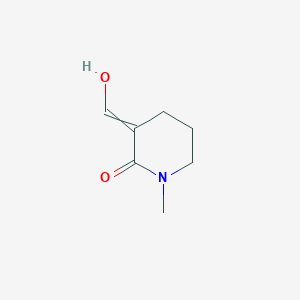
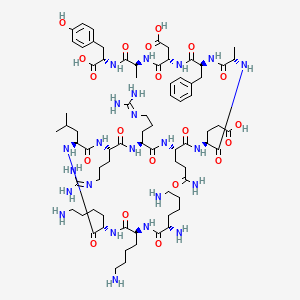
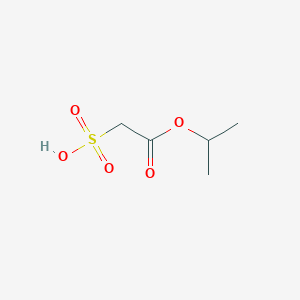
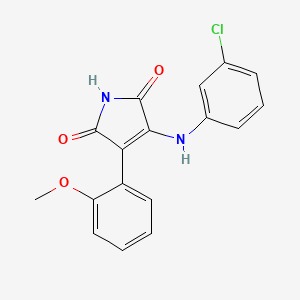
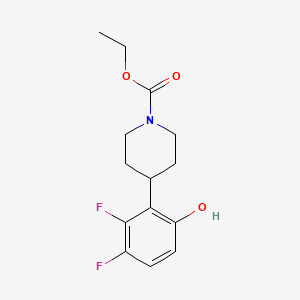
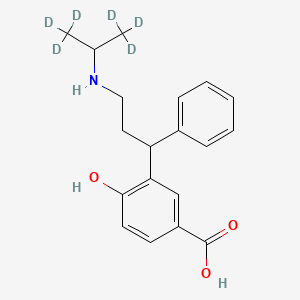
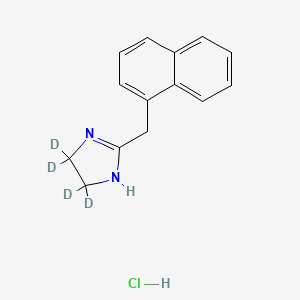
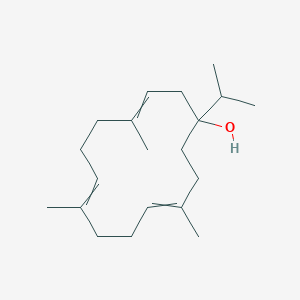

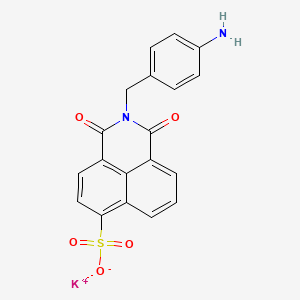
![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
